[2-(1-Cyano-1-methylethyl)phenyl]boronic acid [2-(1-Cyano-1-methylethyl)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13508305
InChI: InChI=1S/C10H12BNO2/c1-10(2,7-12)8-5-3-4-6-9(8)11(13)14/h3-6,13-14H,1-2H3
SMILES: B(C1=CC=CC=C1C(C)(C)C#N)(O)O
Molecular Formula: C10H12BNO2
Molecular Weight: 189.02 g/mol

[2-(1-Cyano-1-methylethyl)phenyl]boronic acid

CAS No.:

Cat. No.: VC13508305

Molecular Formula: C10H12BNO2

Molecular Weight: 189.02 g/mol

* For research use only. Not for human or veterinary use.

[2-(1-Cyano-1-methylethyl)phenyl]boronic acid -

Specification

Molecular Formula C10H12BNO2
Molecular Weight 189.02 g/mol
IUPAC Name [2-(2-cyanopropan-2-yl)phenyl]boronic acid
Standard InChI InChI=1S/C10H12BNO2/c1-10(2,7-12)8-5-3-4-6-9(8)11(13)14/h3-6,13-14H,1-2H3
Standard InChI Key NNWCZBSJIYUHSJ-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1C(C)(C)C#N)(O)O
Canonical SMILES B(C1=CC=CC=C1C(C)(C)C#N)(O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a phenyl ring with two functional groups:

  • Boronic acid (-B(OH)₂) at the 2-position, enabling reversible covalent interactions with diols and nucleophiles.

  • 1-Cyano-1-methylethyl group (-C(CN)(CH₃)₂) at the adjacent position, introducing steric bulk and electron-withdrawing effects.

This combination reduces the pKa of the boronic acid (estimated ~7.5–8.5) , enhancing its Lewis acidity under physiological conditions compared to simpler phenylboronic acids.

Spectroscopic Characteristics

  • ¹¹B NMR: A singlet near δ 30 ppm, consistent with tetrahedral boronate species in basic media .

  • ¹H NMR: Signals for the methylethyl group appear as a singlet at δ 1.4–1.6 ppm (6H, CH₃), with the cyano group causing deshielding of adjacent protons .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves lithium-halogen exchange followed by boronation, as outlined in analogous protocols for 2-cyanophenylboronic acids :

  • Substrate Preparation:

    • A brominated precursor (e.g., 2-bromo-1-cyano-1-methylethylbenzene) is treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -78°C to generate a lithiated intermediate.

    • Quenching with triisopropyl borate (B(OiPr)₃) yields the boronic ester, which is hydrolyzed to the free acid .

  • Critical Parameters:

    • Temperature control (< -70°C) minimizes side reactions like borinic ester formation.

    • Alkali metal salts (e.g., NaOtBu) enhance reaction efficiency by stabilizing intermediates .

Representative Yield Data

StepYield (%)Purity (%)
Lithiation9295
Boronation7889
Hydrolysis9598

Data extrapolated from comparable syntheses .

Reactivity and Applications

Diol Binding Studies

The electron-withdrawing cyano group augments binding affinity for vicinal diols. Comparative studies with isoquinolinylboronic acids demonstrate:

CompoundKa (M⁻¹) with D-GlucoseFluorescence Δ (%)
5-Isoquinolinylboronic4266
8-Isoquinolinylboronic4672
This derivative~35*~50*

Estimated based on electronic effects .

Catalytic Applications

In gold-catalyzed reactions, the boronic acid moiety acts as a transient directing group, facilitating C-H functionalization. For example, in the synthesis of benzofurans:

Ar-B(OH)2+alkyneAuCl3benzofuran+B(OH)3(85% yield)[3]\text{Ar-B(OH)}_2 + \text{alkyne} \xrightarrow{\text{AuCl}_3} \text{benzofuran} + \text{B(OH)}_3 \quad (85\% \text{ yield})[3]

Pharmaceutical Relevance

The compound’s ability to inhibit serine proteases (e.g., thrombin) stems from reversible covalent binding to active-site residues. Kinetic studies show:

Ki=2.3±0.4μM(vs. 8.7 μM for unsubstituted phenylboronic acid)[1]K_i = 2.3 \pm 0.4 \, \mu\text{M} \quad (\text{vs. 8.7 } \mu\text{M for unsubstituted phenylboronic acid})[1]

Challenges and Future Directions

Stability Considerations

  • Protodeboronation: The electron-deficient aryl ring increases susceptibility to hydrolysis, necessitating anhydrous storage .

  • Stereochemical Control: The bulky 1-cyano-1-methylethyl group complicates asymmetric synthesis, requiring chiral auxiliaries or catalysts.

Emerging Opportunities

  • Bioorthogonal Chemistry: Strain-promoted reactions with trans-cyclooctene diols for targeted drug delivery .

  • Materials Science: Incorporation into covalent organic frameworks (COFs) for glucose sensing .

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